![molecular formula C21H24N4O3 B2531116 1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950253-73-3](/img/structure/B2531116.png)
1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of various hydrazides with aldehydes or ketones. In the case of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, the compound was synthesized from ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, indicating a multi-step process that includes the formation of a hydrazone followed by cyclization to form the triazole ring . Similarly, the synthesis of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole-3- and 5-carboxamides involved coupling a trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with a chloromethyl glycerol derivative, amination, and deprotection steps . The synthesis of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides also followed a multi-step synthetic route confirmed by various spectroscopic techniques . Lastly, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized via an acid-catalyzed reaction between a carbohydrazide and an aldehyde .
Molecular Structure Analysis
The molecular structure of these triazole compounds was elucidated using a combination of spectroscopic methods, including IR, NMR, mass spectrometry, and X-ray crystallography. For instance, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was confirmed through these methods and further supported by density functional theory (DFT) calculations, which provided insights into the molecular geometry and vibrational frequencies . The structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was also confirmed using similar techniques, with single-crystal X-ray diffraction providing definitive structural information .
Chemical Reactions Analysis
The triazole ring system in these compounds is a versatile scaffold for further chemical modifications. The papers do not provide extensive details on further chemical reactions involving the synthesized triazole compounds. However, the presence of functional groups such as carboxamides and methoxy groups suggests potential reactivity for further derivatization or participation in biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The papers discuss the theoretical nonlinear optical properties of the synthesized compounds, suggesting applications in materials science. For example, the nonlinear optical properties of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole were predicted to be greater than those of urea, indicating potential use in optical devices . The anti-inflammatory activity and COX inhibition of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides highlight the biological relevance of these compounds, with some showing low ulcerogenicity and potent COX inhibition, which is crucial for therapeutic applications .
Scientific Research Applications
Polymer-Supported Benzylamides in Peptide Synthesis
A study by Albericio & Bárány (2009) explored polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides. This method facilitates peptide chain elaboration and cleavage of the anchoring linkage in trifluoroacetic acid-dichloromethane.
Tetrel Bonding Interactions in Triazole Derivatives
A study by Ahmed et al. (2020) investigated the synthesis and characterization of triazole derivatives with α-ketoester functionality and phenyl substituents. These compounds form self-assembled dimers in solid state, establishing O⋯π-hole tetrel bonding interactions. The study provides insights into the influence of substituents on the nucleophilic/electrophilic nature of certain groups, impacting tetrel bond interaction energy. The details can be found in their publication in CrystEngComm (Ahmed et al., 2020).
Applications in Molecular and Electronic Analysis
The work of Beytur & Avinca (2021) focused on synthesizing heterocyclic triazol-5-ones and analyzing their geometric, electronic, and nonlinear optical properties. This research, published in Heterocyclic Communications, offers valuable insights into the electronic properties and spectroscopic behavior of these compounds (Beytur & Avinca, 2021).
Antioxidant and Antimicrobial Properties
Brahmi et al. (2018) synthesized semicarbazone-triazole hybrid derivatives and evaluated their in vitro antioxidant and antimicrobial activities. Their research, published in Molecular Biology Reports, highlights the potential of these derivatives in developing new drugs with good oral bioavailability (Brahmi et al., 2018).
Biological Activity and Antioxidant Synthesis
Gilava et al. (2020) conducted a potent synthesis of triazolopyrimidines with antimicrobial and antioxidant activities. Their findings contribute to the understanding of the biological activities of these compounds (Gilava et al., 2020).
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-5-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-9-15(2)11-17(10-14)25-18(13-27-3)20(23-24-25)21(26)22-12-16-7-5-6-8-19(16)28-4/h5-11H,12-13H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCMRPZWDPSHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)COC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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